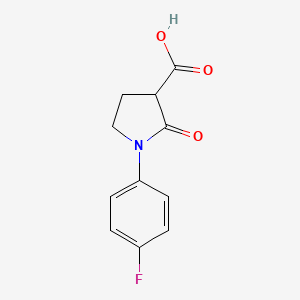

1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid

Description

The exact mass of the compound 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO3/c12-7-1-3-8(4-2-7)13-6-5-9(10(13)14)11(15)16/h1-4,9H,5-6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKKWONDBUXUCHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C1C(=O)O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10400395 | |

| Record name | 1-(4-fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618070-30-7 | |

| Record name | 1-(4-Fluorophenyl)-2-oxo-3-pyrrolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618070-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Fluorophenyl)-2-oxo-3-pyrrolidine carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis of 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The pyrrolidone core is a privileged scaffold found in numerous biologically active molecules. The presence of a fluorine atom on the phenyl ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, binding affinity, and lipophilicity. This guide outlines a practical synthetic route to this target molecule.

Synthetic Pathway

The synthesis of 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid is achieved through the reaction of 4-fluoroaniline with itaconic acid. The reaction proceeds via a Michael addition of the aniline to the α,β-unsaturated system of itaconic acid, followed by an intramolecular cyclization to form the pyrrolidone ring.

Caption: Synthetic workflow for 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid.

Reagents and Materials

A comprehensive list of the necessary reagents for the synthesis is provided in the table below. It is crucial to use reagents of appropriate purity to ensure a successful reaction and high yield of the final product.

| Reagent | Chemical Formula | Molar Mass ( g/mol ) | CAS Number | Key Properties |

| 4-Fluoroaniline | C₆H₆FN | 111.12 | 371-40-4 | Starting material; colorless liquid. |

| Itaconic Acid | C₅H₆O₄ | 130.10 | 97-65-4 | Starting material; white crystalline solid. |

| Water | H₂O | 18.02 | 7732-18-5 | Solvent. |

| Hydrochloric Acid | HCl | 36.46 | 7647-01-0 | Used for acidification. |

| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 | Used for workup. |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Solvent for washing. |

Experimental Protocol

This protocol is adapted from the synthesis of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid. Researchers should exercise standard laboratory safety procedures.

4.1. Reaction Setup

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-fluoroaniline (e.g., 0.1 mol, 11.11 g) and itaconic acid (e.g., 0.12 mol, 15.61 g).

-

Add deionized water (e.g., 50 mL) to the flask.

4.2. Reaction Execution

-

Heat the reaction mixture to reflux with vigorous stirring.

-

Maintain the reflux for a period of 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

4.3. Workup and Purification

-

After the reaction is complete, cool the mixture to room temperature. A precipitate may form.

-

Filter the crude product and wash it with cold water.

-

Dissolve the crude product in a 5% aqueous solution of sodium hydroxide.

-

Filter the solution to remove any insoluble impurities.

-

Cool the filtrate in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid.

-

A precipitate of 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid will form.

-

Collect the precipitate by filtration.

-

Wash the solid product with cold water and then with a small amount of diethyl ether.

-

Dry the purified product under vacuum to a constant weight.

4.4. Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques, such as:

-

Melting Point: Determination of the melting point range.

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared Spectroscopy (IR): To identify the functional groups present.

Expected Outcome and Further Steps

The described procedure is expected to yield 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid as a solid. The yield and purity will depend on the specific reaction conditions and the purity of the starting materials. This compound can serve as a key intermediate for the synthesis of more complex molecules with potential biological activities through modification of the carboxylic acid group.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

4-Fluoroaniline is toxic and should be handled with care.

-

Hydrochloric acid and sodium hydroxide are corrosive. Handle with appropriate caution.

Disclaimer: This guide is intended for use by qualified professionals. The user is solely responsible for all safety precautions and for ensuring that the experiment is conducted in accordance with all applicable laws and regulations.

An In-depth Technical Guide to the Chemical Properties of 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid, a compound of interest in medicinal chemistry and drug discovery. This document collates available data on its identification, physicochemical characteristics, synthesis, and spectral analysis.

Core Chemical Identity

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 1-(4-fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid |

| CAS Number | 56617-43-7[1] |

| Molecular Formula | C₁₁H₁₀FNO₃[2] |

| Synonyms | 1-(4-Fluorophenyl)-5-oxo-3-pyrrolidinecarboxylic acid, 4-Carboxy-1-(4-fluorophenyl)pyrrolidin-2-one |

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The following table summarizes the available data for 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid. It is important to note that experimental data for some properties of this specific molecule are limited in publicly accessible literature.

Table 2: Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 223.2 g/mol | Calculated |

| Monoisotopic Mass | 223.06447 Da | PubChemLite[2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available | |

| logP (predicted) | 1.8 | PubChemLite[2] |

Experimental Protocols

Synthesis of 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid

While a specific experimental protocol for the synthesis of 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid was not found in the available literature, a reliable synthesis for the closely related analogue, 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid, has been detailed.[3] This procedure can be adapted by substituting 2,4-difluoroaniline with 4-fluoroaniline.

Adapted Synthesis Protocol:

A mixture of 4-fluoroaniline, itaconic acid, and water is refluxed for an extended period. Following the reaction, the mixture is cooled, and the resulting precipitate is collected. The crude product is then dissolved in an aqueous sodium hydroxide solution, treated with sodium dithionite, and filtered. The filtrate is subsequently acidified with hydrochloric acid to precipitate the final product, 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid.

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of 1-(4-Fluorophenyl)-5-oxo-3-pyrrolidinecarboxylic acid provides characteristic signals confirming its molecular structure. The spectrum was recorded in DMSO-d₆.[3]

Table 3: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not fully available |

A publicly available spectrum indicates the presence of the compound, though detailed peak assignments are not provided in the source.[3]

Biological Activity

Currently, there is no specific information in the reviewed literature detailing the biological activity or associated signaling pathways of 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid itself. However, numerous studies have explored the biological potential of its derivatives.

Derivatives of 1-substituted 5-oxopyrrolidine-3-carboxylic acid have been investigated for their anticancer properties.[3] For instance, hydrazone derivatives of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid have shown cytotoxic effects against various cancer cell lines.[3] These findings suggest that the 1-(phenyl)-2-oxopyrrolidine-3-carboxylic acid scaffold may serve as a valuable starting point for the design of novel therapeutic agents.

Conclusion

1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid is a chemical entity with potential for further investigation in the field of medicinal chemistry. While a complete experimental characterization is not yet publicly available, the provided information on its identity, a likely synthetic route, and spectral data serves as a foundational guide for researchers. The demonstrated biological activity of its derivatives underscores the importance of this chemical scaffold and warrants further exploration of the title compound and its potential therapeutic applications. Future work should focus on determining the missing experimental physicochemical properties and investigating the specific biological effects of this compound.

References

A Comprehensive Technical Guide on the Spectroscopic and Synthetic Profile of 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid, a compound of interest in pharmaceutical and biochemical research. This document outlines the synthesis of the compound and presents its key analytical data, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The experimental protocols for the synthesis and spectroscopic analyses are also detailed.

Spectroscopic Data

The structural and electronic properties of 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid have been characterized using various spectroscopic techniques. The quantitative data are summarized in the tables below.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. The spectrum for 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid was recorded in DMSO-d6.[1] The expected chemical shifts (δ) in ppm, multiplicities, and assignments are presented in Table 1.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| ~12.0-13.0 | Singlet, broad | Carboxylic acid proton (-COOH) |

| ~7.6-7.8 | Multiplet | 2 aromatic protons ortho to the nitrogen |

| ~7.1-7.3 | Multiplet | 2 aromatic protons meta to the nitrogen |

| ~3.9-4.1 | Multiplet | CH₂ group of the pyrrolidinone ring adjacent to the nitrogen |

| ~3.6-3.8 | Multiplet | CH group of the pyrrolidinone ring attached to the carboxylic acid |

| ~2.6-2.8 | Multiplet | CH₂ group of the pyrrolidinone ring adjacent to the carbonyl |

Note: The exact chemical shifts and coupling constants would be determined from the actual spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~173-175 | Carboxylic acid carbonyl carbon (-COOH) |

| ~171-173 | Amide carbonyl carbon (-C=O) |

| ~158-162 (d, ¹JCF) | Aromatic carbon attached to fluorine |

| ~135-137 | Aromatic quaternary carbon attached to the pyrrolidinone nitrogen |

| ~120-122 (d, ³JCF) | Aromatic CH carbons ortho to the nitrogen |

| ~115-117 (d, ²JCF) | Aromatic CH carbons meta to the nitrogen |

| ~50-52 | CH₂ group of the pyrrolidinone ring adjacent to the nitrogen |

| ~40-42 | CH group of the pyrrolidinone ring |

| ~30-32 | CH₂ group of the pyrrolidinone ring adjacent to the carbonyl |

Note: These are predicted values based on known chemical shifts for similar functional groups and may vary from experimental results.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid are presented in Table 3, with data inferred from structurally similar compounds.[2]

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~2500-3300 | O-H stretch of the carboxylic acid (broad) |

| ~1740 | C=O stretch of the carboxylic acid |

| ~1670 | C=O stretch of the amide (pyrrolidinone ring) |

| ~1510 | C=C stretch of the aromatic ring |

| ~1220 | C-F stretch of the fluorophenyl group |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. The expected molecular weight of 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid is 223.06 g/mol . The predicted key fragments from mass spectral analysis are listed in Table 4.

Table 4: Predicted Mass Spectrometry Data

| m/z | Assignment |

|---|---|

| 223 | [M]⁺, Molecular ion |

| 178 | [M - COOH]⁺, Loss of the carboxylic acid group |

| 120 | [C₇H₅FN]⁺, Fragment corresponding to the fluorophenyl-pyrrolidinone linkage |

| 95 | [C₆H₄F]⁺, Fluorophenyl cation |

Note: The fragmentation pattern can vary depending on the ionization technique used.

Experimental Protocols

Synthesis of 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid

The synthesis of the title compound can be achieved by adapting a known procedure for a similar compound.[2] A mixture of 4-fluoroaniline and itaconic acid in water is refluxed. During the reaction, an intermediate, 4-((4-fluorophenyl)amino)-3-carboxybutanoic acid, is formed which then undergoes cyclization via loss of a water molecule to yield the final product.

Procedure:

-

A mixture of 4-fluoroaniline (1 equivalent), itaconic acid (1.2-1.5 equivalents), and water is prepared in a round-bottom flask.

-

The reaction mixture is heated to reflux and maintained at this temperature for approximately 22 hours.

-

After reflux, the mixture is cooled to room temperature, allowing a precipitate to form.

-

The precipitate is collected by filtration and then dissolved in an aqueous 5% sodium hydroxide solution.

-

The solution is filtered, and the filtrate is acidified with hydrochloric acid to a pH of 1.

-

The resulting precipitate, 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid, is collected by filtration, washed with water, and dried.

Spectroscopic Analysis

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.[1] The sample is dissolved in deuterated dimethyl sulfoxide (DMSO-d6). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.[2] The sample is prepared as a potassium bromide (KBr) pellet. The spectrum is typically scanned over a range of 4000-400 cm⁻¹.

Mass Spectrometry: Mass spectra are obtained using a mass spectrometer with an appropriate ionization source, such as electrospray ionization (ESI). The data is collected in positive or negative ion mode to determine the molecular weight and fragmentation pattern of the compound.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid.

Caption: Synthesis and Spectroscopic Analysis Workflow.

References

Unveiling the Multifaceted Mechanisms of 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1-(4-fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid scaffold has emerged as a versatile platform in medicinal chemistry, yielding derivatives with a broad spectrum of biological activities. The mechanism of action of these compounds is not singular but is intricately dependent on the specific structural modifications of the core molecule. This technical guide synthesizes the current understanding of the mechanisms of action for various derivatives, focusing on their anticancer, antimicrobial, and anticonvulsant properties.

Anticancer Activity: Targeting Cancer Cell Proliferation and Migration

Derivatives of 1-(4-fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid have demonstrated significant potential as anticancer agents, particularly when modified to incorporate hydrazone and azole moieties. These compounds have shown cytotoxicity against various cancer cell lines, including triple-negative breast cancer, prostate carcinoma, and melanoma.

The primary proposed mechanism of action for the anticancer effects of these derivatives is the inhibition of cancer cell proliferation and migration. While the precise molecular targets are still under investigation, the introduction of different substituents on the phenyl ring and the carboxylic acid group plays a crucial role in modulating their cytotoxic potency. For instance, hydrazone-containing derivatives have been identified as particularly effective cytotoxic agents.

Quantitative Data on Anticancer Activity

| Compound Type | Cell Line | Activity Metric | Value | Reference |

| Hydrazone Derivatives | A549 (Lung Adenocarcinoma) | IC50 | Varies by specific derivative | [1] |

| Azole and Hydrazone Derivatives | MDA-MB-231 (Triple-Negative Breast Cancer), PPC1 (Prostate Carcinoma), A375 (Melanoma) | Cytotoxicity | Varies by specific derivative | [2] |

Experimental Protocols

Synthesis of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives:

The synthesis typically begins with the reaction of 2,4-difluoroaniline with itaconic acid to form the core pyrrolidinone structure. The carboxylic acid group is then activated, often by conversion to an ester or acid chloride, to allow for the introduction of various functional groups. For example, reaction with hydrazine hydrate yields a carbohydrazide, which can be further reacted with aldehydes or ketones to form hydrazones.[2]

In Vitro Anticancer Activity Assessment:

The anticancer activity of the synthesized compounds is commonly evaluated using cell viability assays, such as the MTT or SRB assay. Cancer cell lines are seeded in 96-well plates and treated with varying concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). The percentage of cell viability is then determined spectrophotometrically, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.[1]

Experimental Workflow for Anticancer Activity Screening

References

- 1. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and History of 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of the synthetic compound 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid. While direct, peer-reviewed literature on this specific molecule is not abundant, its existence is confirmed through chemical databases and its history is primarily documented within the patent literature, suggesting its role as a key intermediate in the synthesis of more complex molecules. This guide will detail its inferred discovery, outline a probable synthetic protocol based on established chemical reactions for analogous compounds, and discuss its potential applications as derived from patent filings.

Introduction

1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid (PubChem CID: 4182007) is a heterocyclic compound featuring a pyrrolidinone core, a structural motif of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The incorporation of a fluorine atom on the phenyl ring is a common strategy in drug design to modulate metabolic stability, binding affinity, and pharmacokinetic properties. The history of this particular compound is not detailed in standalone research articles but is embedded within patent literature, indicating its primary role as a building block in the development of novel therapeutic agents.

Discovery and History

The discovery of 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid is not attributed to a single, seminal publication. Instead, its emergence is linked to broader research efforts in the early 21st century focused on the synthesis of complex pyrrolidine and pyrrole derivatives for various therapeutic applications. Analysis of patent literature associated with this compound reveals its importance as an intermediate in the synthesis of more elaborate molecules, particularly those investigated for their potential as pharmaceuticals.

While the exact date of its first synthesis is not publicly documented in academic journals, its appearance in patents suggests its development within an industrial research and development setting. The primary synthetic route to this and similar compounds involves the condensation of a substituted aniline with itaconic acid, a well-established reaction in organic chemistry.

Synthetic Protocol

Based on the synthesis of structurally related compounds, such as 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid, a detailed experimental protocol for the synthesis of 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid can be reliably inferred.

Reaction: Condensation of 4-fluoroaniline with itaconic acid.

Workflow Diagram:

Biological Targets of 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic Acid Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological targets and pharmacological activities of analogs of 1-(4-fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid. The focus is on the anticancer and antimicrobial properties of closely related derivatives, with detailed experimental protocols and quantitative data to support further research and development in this area.

Introduction

The 1-substituted-5-oxopyrrolidine-3-carboxylic acid scaffold is a key pharmacophore in medicinal chemistry, recognized for its presence in a variety of biologically active molecules.[1][2] Analogs of this core structure, particularly those with a substituted phenyl ring at the 1-position, have garnered significant interest for their potential as therapeutic agents. This guide specifically delves into the biological activities of derivatives of 1-(4-fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid, with a primary focus on the anticancer and antimicrobial activities of structurally similar compounds that have been recently investigated.

Anticancer Activity of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives

Recent research has focused on the synthesis and anticancer evaluation of a series of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives.[1][2][3] These studies have revealed that certain modifications to the carboxylic acid moiety, particularly the formation of hydrazones, lead to potent cytotoxic effects against various cancer cell lines.[1][2]

Quantitative Cytotoxicity Data

The cytotoxic activity of the synthesized compounds was evaluated against a panel of human cancer cell lines, including triple-negative breast cancer (MDA-MB-231), prostate adenocarcinoma (PPC-1), and melanoma (A375), as well as normal human foreskin fibroblasts (CRL-4001).[1][2] The following table summarizes the half-maximal inhibitory concentration (IC50) values for the most active compounds after 72 hours of incubation.

| Compound | R Group | MDA-MB-231 IC50 (µM) | PPC-1 IC50 (µM) | A375 IC50 (µM) | CRL-4001 IC50 (µM) | Selectivity Index (A375) |

| 7b | N'-((5-nitrothiophen-2-yl)methylene) | > 50 | 25.1 ± 1.2 | 10.3 ± 0.5 | 39.8 ± 2.1 | 3.86 |

| 9c | N'-(4-chlorobenzylidene) | 49.8 ± 2.5 | 11.2 ± 0.6 | 7.9 ± 0.4 | 34.5 ± 1.9 | 4.37 |

| 9e | N'-(4-bromobenzylidene) | 38.9 ± 1.9 | 9.8 ± 0.5 | 6.4 ± 0.3 | 31.2 ± 1.7 | 4.88 |

| 9f | N'-(4-methylbenzylidene) | 29.5 ± 1.5 | 7.6 ± 0.4 | 5.1 ± 0.3 | 25.4 ± 1.3 | 4.98 |

| 10 | Alkylated N'-(4-bromobenzylidene) | > 50 | 15.4 ± 0.8 | 9.1 ± 0.5 | 45.2 ± 2.4 | 4.97 |

Data sourced from studies by Petrikaitė, V., et al.[1][2]

Structure-Activity Relationship (SAR) Insights

The data indicates that hydrazone derivatives are the most potent anticancer agents among the tested compounds.[1][2] Specifically, hydrazone 9f , which has an N'-(4-methylbenzylidene) group, was identified as the most cytotoxic compound against both prostate adenocarcinoma (PPC-1) and melanoma (A375) cell lines in both monolayer and 3D spheroid cultures.[1] Compounds 9c , 9e , and 10 demonstrated notable selectivity for cancer cells over normal fibroblasts.[1][2] Furthermore, compound 9e , with an N'-(4-bromobenzylidene) moiety, showed the most significant inhibitory effect on cancer cell migration.[1][2]

Experimental Protocols

Synthesis of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives

The synthesis of the target hydrazone derivatives follows a multi-step pathway starting from 2,4-difluoroaniline.

Caption: Synthetic pathway for hydrazone derivatives.

Detailed Protocol:

-

Synthesis of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid (2): This starting material is prepared by the reaction of 2,4-difluoroaniline with itaconic acid.[3]

-

Esterification to Methyl Ester (5): The carboxylic acid (2) undergoes esterification using methanol in the presence of a catalytic amount of sulfuric acid under reflux to yield the methyl ester (5).[1]

-

Formation of Hydrazide (6): The methyl ester (5) is then converted to the corresponding hydrazide (6) by reacting it with hydrazine monohydrate in refluxing isopropanol.[1]

-

Synthesis of Hydrazones (7a-b, 9a-h): The final hydrazone derivatives are obtained by the condensation of the hydrazide (6) with various aromatic aldehydes in isopropanol.[1][3]

Cell Viability (MTT) Assay

The cytotoxic effects of the compounds are determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol:

-

Human cancer cell lines are seeded into 96-well plates.

-

After a 24-hour incubation period, the cells are treated with the synthesized compounds at varying concentrations.

-

The plates are incubated for an additional 72 hours.

-

Following the treatment period, MTT solution is added to each well, and the plates are incubated for 4 hours.

-

The resulting formazan crystals are dissolved in dimethyl sulfoxide (DMSO).

-

The absorbance is measured at a wavelength of 570 nm to determine cell viability.[1][2]

Wound Healing (Scratch) Assay

This assay is used to assess the effect of the compounds on cancer cell migration.

Caption: Procedure for the wound healing assay.

Detailed Protocol:

-

Cells are grown to form a confluent monolayer in a multi-well plate.

-

A sterile pipette tip is used to create a scratch in the monolayer.

-

The wells are washed to remove any detached cells.

-

Media containing the test compounds at a non-toxic concentration is added.

-

The "wound" is imaged at the start of the experiment (0 hours) and at various time points thereafter.

-

The rate of cell migration is quantified by measuring the change in the area of the scratch over time.[1][2]

Other Potential Biological Targets

While the most detailed recent studies on fluorinated analogs focus on anticancer activity, the broader class of 1-phenyl-2-oxopyrrolidine-3-carboxylic acid derivatives has been investigated for other biological activities.

-

Antimicrobial Activity: Derivatives of 1-(2-hydroxyphenyl)- and 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have shown promising antimicrobial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and multidrug-resistant fungal pathogens.[4][5] In particular, a hydrazone bearing a 5-nitrothien-2-yl moiety exhibited significant activity against Candida auris isolates.[4][5]

-

MDM2 Inhibition: The pyrrolidine core is a key structural feature in potent inhibitors of the Murine Double Minute 2 (MDM2) protein.[6][7] Spirooxindole derivatives containing a pyrrolidine ring, such as AA-115/APG-115 which includes a 3-chloro-2-fluorophenyl group, have demonstrated high-affinity binding to MDM2 (Ki < 1 nM) and are in clinical development for cancer treatment.[6][7] This suggests that the 1-(4-fluorophenyl)-2-oxopyrrolidine scaffold could also be explored for the development of MDM2 inhibitors.

-

Neurological and Inflammatory Targets: Other analogs, such as 1-(4-chlorophenyl)- and 1-(4-bromophenyl)-2-oxopyrrolidine-3-carboxylic acid, are utilized as intermediates in the synthesis of analgesics, anti-inflammatory drugs, and agents targeting neurological disorders.[8][9] This indicates the potential for this class of compounds to interact with a range of enzymes and receptors involved in pain, inflammation, and neurological pathways.

Conclusion and Future Directions

The 1-(4-fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid scaffold and its analogs represent a promising area for drug discovery. The readily available and detailed data on the anticancer activity of the closely related 1-(2,4-difluorophenyl) derivatives provides a strong foundation for further development. Future research should focus on:

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways responsible for the observed anticancer effects.

-

Optimization of the Hydrazone Moiety: Further exploration of the structure-activity relationships of the hydrazone derivatives to improve potency and selectivity.

-

Pharmacokinetic Profiling: Evaluation of the drug-like properties of the most promising compounds to assess their potential for in vivo efficacy.

-

Exploration of Other Therapeutic Areas: Investigating the potential of these analogs as antimicrobial agents, MDM2 inhibitors, and modulators of neurological and inflammatory targets.

This guide provides a solid starting point for researchers and drug development professionals interested in harnessing the therapeutic potential of this versatile chemical scaffold.

References

- 1. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity [epubl.ktu.edu]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. QCC Tour | Virtual tour generated by Panotour [qcc.edu]

- 9. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Molecular Structure of 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the molecular structure, properties, and synthesis of 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid. While direct experimental data for this specific compound is limited in publicly available literature, this document compiles predicted data, information from closely related analogs, and a plausible synthesis pathway. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development by providing a foundational understanding of this compound's characteristics. The potential for this scaffold in anticancer research is also discussed based on the activity of similar derivatives.

Molecular Structure and Chemical Properties

1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid belongs to the class of N-aryl-2-pyrrolidinones, which are five-membered lactam rings substituted on the nitrogen atom with an aromatic group. The presence of a carboxylic acid group at the 3-position of the pyrrolidinone ring and a fluorine atom on the phenyl ring are key structural features that are expected to influence its physicochemical and biological properties.

Table 1: Chemical Identifiers and Predicted Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀FNO₃ | PubChem |

| Molecular Weight | 223.20 g/mol | PubChem |

| IUPAC Name | 1-(4-fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid | PubChem |

| SMILES | C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)O | PubChem |

| InChI | InChI=1S/C11H10FNO3/c12-8-1-3-9(4-2-8)13-6-7(11(15)16)5-10(13)14/h1-4,7H,5-6H2,(H,15,16) | PubChem |

| Predicted XLogP3 | 1.1 | PubChem |

| Predicted Hydrogen Bond Donor Count | 1 | PubChem |

| Predicted Hydrogen Bond Acceptor Count | 3 | PubChem |

| Predicted Rotatable Bond Count | 2 | PubChem |

Note: The properties listed are computationally predicted and have not been experimentally verified in the available literature.

Spectroscopic Data (Predicted and Analog-Based)

Direct experimental spectroscopic data for 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid is not widely available. However, based on the known spectra of analogous compounds, such as 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid, the following characteristic spectral features can be anticipated.[1]

Table 2: Predicted Spectroscopic Data

| Technique | Expected Peaks |

| ¹H NMR | Signals corresponding to the aromatic protons of the 4-fluorophenyl group, and aliphatic protons of the pyrrolidinone ring. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift. |

| ¹³C NMR | Resonances for the carbonyl carbons of the lactam and carboxylic acid, aromatic carbons (with C-F coupling), and the aliphatic carbons of the pyrrolidinone ring. |

| IR Spectroscopy | A broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretching band for the carboxylic acid (around 1700-1725 cm⁻¹), and another C=O stretching band for the lactam (around 1670-1690 cm⁻¹).[2][3] |

| Mass Spectrometry | The molecular ion peak (M+) corresponding to the exact mass of the compound. |

Experimental Protocols

Proposed Synthesis

A plausible and commonly employed method for the synthesis of 1-aryl-2-oxopyrrolidine-3-carboxylic acids is the reaction of a primary aromatic amine with itaconic acid in a suitable solvent, typically water or a high-boiling point alcohol, under reflux conditions.[1][4] The following protocol is adapted from the synthesis of a similar compound, 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid.[1]

Experimental Workflow for Synthesis

References

- 1. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Notes and Protocols for the Purification of 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid

These application notes provide detailed protocols for the purification of 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid, a key intermediate in pharmaceutical and agrochemical research. The methodologies are adapted from established procedures for structurally similar compounds and are intended for use by researchers, scientists, and professionals in drug development.

Purification by Acid-Base Treatment and Precipitation

This method is effective for removing neutral and basic impurities from the crude product. The acidic nature of the target compound allows for its selective dissolution in a basic solution, followed by precipitation upon acidification.

Experimental Protocol:

Materials and Reagents:

-

Crude 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid

-

5% (w/v) Sodium hydroxide (NaOH) solution

-

Concentrated Hydrochloric acid (HCl)

-

Deionized water

-

pH paper or a calibrated pH meter

-

Beakers

-

Stir plate and stir bar

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolution: In a beaker, suspend the crude 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid in deionized water.

-

Basification: While stirring, slowly add 5% sodium hydroxide solution dropwise until the solid completely dissolves and the solution becomes clear. Monitor the pH to ensure it is basic.[1][2]

-

Filtration (Optional): If any insoluble impurities remain, filter the basic solution to remove them.

-

Precipitation: Cool the solution in an ice bath. Slowly add concentrated hydrochloric acid dropwise with vigorous stirring to acidify the solution to a pH of approximately 1-2.[1] The target compound will precipitate out as a white to off-white solid.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake with cold deionized water to remove any residual salts.

-

Drying: Dry the purified solid under vacuum to a constant weight.

Diagram of Acid-Base Purification Workflow:

References

- 1. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Analytical Methods for the Characterization of 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the analytical methods for the structural characterization and purity assessment of 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid. This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents.[1][2] Accurate and robust analytical characterization is essential for quality control, regulatory compliance, and understanding its biochemical properties. The protocols detailed herein cover High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Elemental Analysis.

Physicochemical Properties and Structure

The fundamental properties of 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀FNO₃ | [3][4] |

| Molecular Weight | 223.2 g/mol | [3] |

| Exact Mass | 223.064471 g/mol | [3] |

| IUPAC Name | 1-(4-fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid | [4] |

| InChIKey | JYYMPQMWOVXMDK-UHFFFAOYSA-N | [3] |

Chemical Structure:

Chromatographic Analysis

Chromatographic methods are essential for determining the purity of the compound and for quantifying it in various matrices.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of non-volatile organic compounds. Carboxylic acids are typically analyzed using mobile phases with acidic modifiers to ensure they are in a single, non-ionized form, leading to better peak shape and retention.[5]

Table 1: HPLC Quantitative Data and Conditions

| Parameter | Description |

| Purity | >98% (Typical specification) |

| Column | C18, 4.6 x 150 mm, 4 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detector | UV at 210 nm and 254 nm |

| Column Temperature | 30°C |

Experimental Protocol: HPLC Purity Analysis

-

Sample Preparation: Accurately weigh approximately 5 mg of the compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 0.5 mg/mL stock solution.

-

System Setup:

-

Install a C18 reversed-phase column and equilibrate it with the initial mobile phase conditions (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.

-

Set the UV detector to monitor at 210 nm for the carboxylic acid chromophore and 254 nm for the aromatic ring.

-

-

Analysis:

-

Inject 10 µL of the prepared sample.

-

Run the gradient elution as specified in Table 1.

-

Integrate the peak areas of all components in the chromatogram.

-

-

Data Processing: Calculate the purity by dividing the peak area of the main compound by the total area of all peaks, expressed as a percentage.

Note: For enhanced sensitivity, especially at low concentrations, pre-column derivatization with a fluorescent reagent can be employed.[6][7][8][9] This involves reacting the carboxylic acid group with a fluorogenic reagent to produce a highly fluorescent ester, which can be detected with high sensitivity.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

LC-MS combines the separation power of HPLC with the mass analysis capability of mass spectrometry, providing unequivocal identification based on mass-to-charge ratio (m/z).

Table 2: LC-MS Quantitative Data

| Parameter | Value | Reference |

| Ionization Mode | Electrospray (ESI), Positive & Negative | |

| [M+H]⁺ (Positive Mode) | 224.07175 | [4] |

| [M-H]⁻ (Negative Mode) | 222.05719 | [4] |

| [M+Na]⁺ (Sodium Adduct) | 246.05369 | [4] |

Experimental Protocol: LC-MS Analysis

-

Sample and LC Preparation: Prepare the sample as described in the HPLC protocol. Use a volatile mobile phase modifier, such as 0.1% formic acid instead of phosphoric acid.

-

Mass Spectrometer Setup:

-

Calibrate the mass spectrometer according to the manufacturer's guidelines.

-

Set the ESI source to operate in both positive and negative ion modes.

-

Acquire data in full scan mode over a mass range of m/z 50-500.

-

-

Analysis: Inject the sample into the LC-MS system.

-

Data Processing:

-

Extract the ion chromatograms for the expected m/z values ([M+H]⁺ and [M-H]⁻).

-

Confirm the presence of the target compound by matching the measured mass in the mass spectrum of the corresponding chromatographic peak with the calculated exact mass. The observed mass should be within a 5 ppm tolerance.

-

Spectroscopic Characterization

Spectroscopic methods are used to elucidate and confirm the molecular structure of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the detailed structure of an organic molecule by mapping the carbon and hydrogen framework.

Table 3: Predicted NMR Spectral Data

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹H NMR | ~12.0 | Singlet, Broad | 1H | -COOH |

| ~7.6 | Multiplet | 2H | Aromatic C-H (ortho to N) | |

| ~7.2 | Multiplet | 2H | Aromatic C-H (ortho to F) | |

| ~3.9 | Multiplet | 2H | N-CH₂ | |

| ~3.6 | Multiplet | 1H | -CH(COOH) | |

| ~2.7 | Multiplet | 2H | -CH₂-C=O | |

| ¹³C NMR | ~180-185 | - | - | -C OOH |

| ~170-175 | - | - | N-C =O | |

| ~155-165 (d) | - | - | Aromatic C -F | |

| ~115-140 | - | - | Aromatic Carbons | |

| ~50-55 | - | - | N-C H₂ | |

| ~30-40 | - | - | -C H(COOH) & -C H₂-C=O |

Note: Chemical shifts are predictions based on typical values for similar functional groups and may vary based on solvent and concentration.[3][10][11] The carbon attached to fluorine will appear as a doublet due to C-F coupling.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 10-15 mg of the compound in approximately 0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), in an NMR tube.[3][12]

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum.

-

(Optional) Perform advanced experiments like DEPT-135 to differentiate between CH, CH₂, and CH₃ carbons.

-

-

Data Processing: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H signals and assign the peaks based on their chemical shifts, multiplicities, and integration values.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 4: IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 2500-3300 | O-H | Very broad, characteristic of carboxylic acid O-H stretch[10] |

| ~1740 | C=O | Carboxylic acid carbonyl stretch[13] |

| ~1670 | C=O | Amide (lactam) carbonyl stretch[13] |

| ~1510 | C=C | Aromatic ring stretch |

| ~1220 | C-F | Aryl-fluorine stretch |

Experimental Protocol: FTIR Analysis

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N) in the compound, which serves as a final check on the empirical formula.

Table 5: Elemental Analysis Data for C₁₁H₁₀FNO₃

| Element | Theoretical % | Found % |

| Carbon (C) | 59.19 | (To be determined experimentally) |

| Hydrogen (H) | 4.52 | (To be determined experimentally) |

| Nitrogen (N) | 6.28 | (To be determined experimentally) |

Experimental Protocol: Elemental Analysis

-

Sample Preparation: Submit a pure, dry sample (typically 2-5 mg) to a specialized analytical laboratory. The sample must be free of solvent and impurities.

-

Instrumentation: The analysis is performed using an automated elemental analyzer, which combusts the sample at high temperatures.[12][14][15]

-

Data Analysis: The amounts of CO₂, H₂O, and N₂ produced are measured, and the elemental percentages are calculated. The experimental values should agree with the theoretical values to within ±0.4%.

Visualized Workflows

The following diagrams illustrate the logical workflow for the characterization of 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid.

Caption: General experimental workflow for compound characterization.

Caption: Relationship between analytical methods and determined properties.

References

- 1. QCC Tour | Virtual tour generated by Panotour [qcc.edu]

- 2. chemimpex.com [chemimpex.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. PubChemLite - 1-(4-fluorophenyl)-2-oxo-3-pyrrolidinecarboxylic acid (C11H10FNO3) [pubchemlite.lcsb.uni.lu]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. HPLC determination of perfluorinated carboxylic acids with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of carboxylic acid salts in pharmaceuticals by high-performance liquid chromatography after pre-column fluorogenic labelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. (R)-pyrrolidine-3-carboxylic acid(72580-54-2) 1H NMR [m.chemicalbook.com]

- 12. mdpi.com [mdpi.com]

- 13. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 14. epubl.ktu.edu [epubl.ktu.edu]

- 15. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid in Anticancer Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have shown a wide range of pharmacological activities, including significant potential as anticancer agents with reportedly low side effects.[1] This document focuses on the application of 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid and its derivatives in anticancer drug discovery. While direct research on this specific molecule is emerging, extensive studies on closely related analogs, particularly those with fluorinated phenyl rings, provide a strong foundation for its investigation as a promising anticancer scaffold.[2][3] These compounds often function by inducing cell cycle arrest and apoptosis, making them attractive candidates for further development.[4][5]

Rationale for Anticancer Potential

The anticancer potential of the 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid scaffold is derived from several key structural features:

-

Pyrrolidinone Core: This heterocyclic system is a versatile scaffold that can be readily functionalized to interact with various biological targets.[1]

-

Aromatic Phenyl Group: The phenyl ring at the N1 position is crucial for activity. Substitutions on this ring significantly modulate the compound's biological effects.

-

Fluorine Substitution: The incorporation of a fluorine atom on the phenyl ring can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins. Fluorinated drugs are prevalent in oncology, with several FDA-approved examples.[2]

-

Carboxylic Acid Handle: The carboxylic acid group at the C3 position provides a convenient point for chemical modification, allowing for the synthesis of diverse libraries of derivatives such as esters, amides, hydrazones, and various heterocyclic adducts (e.g., azoles, benzimidazoles) to explore structure-activity relationships (SAR).[2][6]

Potential Signaling Pathways

While the precise targets of 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid are yet to be fully elucidated, derivatives from this family have been shown to induce apoptosis and cause cell cycle arrest at the G0/G1 phase.[4][5] This suggests interference with pathways that regulate cell proliferation and survival.

Caption: Proposed mechanism of action for pyrrolidine derivatives.

Data Presentation: Anticancer Activity of Analogs

The following tables summarize the cytotoxic activity of various 1-(Aryl)-2-oxopyrrolidine-3-carboxylic acid derivatives against several human cancer cell lines. The data is compiled from studies on structurally similar compounds, particularly the 1-(2,4-difluorophenyl) analogs, which serve as a strong proxy for the potential of the 4-fluoro variant.[2][7]

Table 1: In Vitro Cytotoxicity (EC₅₀/IC₅₀ in µM) of Pyrrolidine Derivatives

| Compound ID | Derivative Type | MDA-MB-231 (Breast) | PPC-1 (Prostate) | A375 (Melanoma) | A549 (Lung) | HCT116 (Colon) | HL60 (Leukemia) |

| 9c | Hydrazone (4-Cl) | 41.5 | 16.5 | 10.9 | - | - | - |

| 9e | Hydrazone (4-Br) | 26.1 | 14.5 | 7.5 | - | - | - |

| 9f | Hydrazone (4-CH₃) | 39.9 | 10.1 | 6.4 | - | - | - |

| 10 | Alkylated Hydrazone | 29.8 | 20.2 | 16.9 | - | - | - |

| 3h | Substituted Pyrrolidine | - | - | - | - | ~5.0 | ~4.0 |

| 3k | Substituted Pyrrolidine | - | - | - | - | ~3.0 | ~2.9 |

| Cmpd 21 | 5-Nitrothiophene | - | - | - | < 10 | - | - |

Data extracted from multiple sources for analogous compounds.[2][4] '-' indicates data not available.

Experimental Protocols

The following protocols are standard methodologies for the synthesis and biological evaluation of 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid and its derivatives.

Synthesis Protocol

A general workflow for synthesizing the core compound and its derivatives is outlined below.

Caption: General synthesis workflow for target compounds.

Protocol 3.1.1: Synthesis of 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid [2]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-fluoroaniline (1.0 eq), itaconic acid (1.2-1.5 eq), and water.

-

Reflux: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature. The crude product often precipitates.

-

Purification:

-

Filter the precipitate.

-

Dissolve the solid in an aqueous 5% sodium hydroxide solution.

-

Filter the solution to remove any insoluble impurities.

-

Acidify the filtrate with concentrated hydrochloric acid to pH 1-2 to precipitate the pure product.

-

-

Final Product: Filter the purified solid, wash with cold water, and dry under vacuum to yield the title compound as a white or off-white solid.

Protocol 3.1.2: Synthesis of Hydrazone Derivatives [2]

-

Esterification: Convert the carboxylic acid to its methyl ester by refluxing in methanol with a catalytic amount of sulfuric acid.

-

Hydrazide Formation: React the methyl ester with hydrazine hydrate in a suitable solvent (e.g., 2-propanol) under reflux to form the carbohydrazide intermediate.

-

Condensation: Dissolve the carbohydrazide (1.0 eq) in a suitable solvent (e.g., 2-propanol). Add the desired aromatic aldehyde or ketone (1.1 eq).

-

Reaction: Reflux the mixture for 3-8 hours until the reaction is complete (monitored by TLC).

-

Isolation: Cool the reaction mixture. The hydrazone product will typically precipitate. Filter the solid, wash with a cold solvent (e.g., diethyl ether or propan-2-ol), and dry.

In Vitro Anticancer Activity Protocols

Protocol 3.2.1: MTT Assay for Cytotoxicity [2][7]

-

Cell Seeding: Seed cancer cells (e.g., A375, PPC-1, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the EC₅₀/IC₅₀ value using non-linear regression analysis (e.g., using GraphPad Prism).

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 3.2.2: Wound Healing Assay for Cell Migration [7]

-

Cell Seeding: Grow cells in a 6-well plate until a confluent monolayer is formed.

-

Wound Creation: Create a scratch (a "wound") in the monolayer using a sterile 200 µL pipette tip.

-

Treatment: Wash the wells with PBS to remove detached cells and replace the medium with fresh medium containing the test compound at a non-lethal concentration (e.g., IC₂₀).

-

Imaging: Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.

-

Analysis: Measure the area of the wound at each time point using software like ImageJ. Calculate the percentage of wound closure compared to the control group. A delay in closure indicates inhibition of cell migration.

Disclaimer: These protocols are intended for guidance and should be adapted and optimized by researchers based on their specific experimental conditions and cell lines. All work should be conducted in accordance with laboratory safety regulations.

References

- 1. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity [epubl.ktu.edu]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents - East China Normal University [pure.ecnu.edu.cn:443]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Application Notes & Protocols: 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid as a Versatile Intermediate for Novel Antimicrobial Agents

Audience: Researchers, scientists, and drug development professionals.

Introduction: The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. The 1-substituted-5-oxopyrrolidine-3-carboxylic acid scaffold has emerged as a promising starting point for the synthesis of compounds with significant antimicrobial activity. This document provides detailed application notes and protocols for the use of 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid as a key intermediate in the development of new antimicrobial agents. The methodologies outlined are based on established synthetic routes for analogous compounds and provide a framework for creating a diverse library of potential drug candidates.

Data Presentation

The following tables summarize the antimicrobial activity of various derivatives synthesized from 1-(substituted-phenyl)-5-oxopyrrolidine-3-carboxylic acid precursors. This data, adapted from studies on structurally similar compounds, provides a rationale for the exploration of 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid derivatives.

Table 1: Minimum Inhibitory Concentration (MIC, µg/mL) of 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives against Gram-Positive Bacteria.[1][2]

| Compound | Derivative Type | S. aureus (MRSA) | E. faecalis | C. difficile |

| 1a | Carboxylic Acid | >128 | >128 | >128 |

| 2b | Ester | 64 | >128 | >128 |

| 14 | Hydrazone-Thien-2-yl | 16 | 32 | 64 |

| 24b | 5-Fluorobenzimidazole | 8 | 16 | 32 |

| Clindamycin | Reference | 32 | N/A | N/A |

Table 2: Minimum Inhibitory Concentration (MIC, µg/mL) of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Hydrazone Derivatives.[3]

| Compound | Hydrazone Substituent | S. aureus | L. monocytogenes | B. cereus | E. coli |

| Benzylidene | Benzylidene | 3.9 | 15.6 | 15.6 | 31.2 |

| 5-Nitrofuryl | 5-Nitrofuryl | 7.8 | 7.8 | 15.6 | 15.6 |

| 5-Nitrothienyl | 5-Nitrothienyl | 7.8 | 3.9 | 7.8 | 7.8 |

| Cefuroxime | Reference | 7.8 | 15.6 | 15.6 | 31.2 |

Table 3: Minimum Inhibitory Concentration (MIC, µg/mL) of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives against Multidrug-Resistant S. aureus.[4][5]

| Compound | Derivative Type | S. aureus (Linezolid-Resistant) | S. aureus (Tedizolid-Resistant) |

| 21 | Hydrazone (5-nitrothiophene) | 8 | 16 |

| 18-22 | Various Hydrazones | Data indicates potent activity | Data indicates potent activity |

Experimental Protocols

Protocol 1: Synthesis of 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid

This protocol describes the synthesis of the core intermediate from 4-fluoroaniline and itaconic acid.

Materials:

-

4-fluoroaniline

-

Itaconic acid

-

Water

-

5% Sodium Hydroxide solution

-

Hydrochloric acid

-

Standard laboratory glassware and heating apparatus

Procedure:

-

A mixture of 4-fluoroaniline (1 equivalent) and itaconic acid (1.5 equivalents) in water is refluxed for 12-24 hours.[5][6]

-

After cooling, the formed precipitate is filtered off.

-

The crude product is purified by dissolving it in a 5% sodium hydroxide solution, followed by filtration.

-

The filtrate is then acidified with hydrochloric acid to a pH of 1-2 to precipitate the pure product.[2]

-

The resulting solid is filtered, washed with water, and dried to yield 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid.

Protocol 2: Synthesis of 1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbohydrazide

This protocol details the conversion of the carboxylic acid intermediate to its corresponding hydrazide, a key precursor for hydrazone derivatives.

Materials:

-

1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid

-

Methanol

-

Concentrated Sulfuric acid

-

Hydrazine monohydrate

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

The carboxylic acid (1 equivalent) is dissolved in methanol, and a catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed for 20 hours to form the methyl ester.[4][5]

-

Without isolation of the ester, hydrazine monohydrate (8 equivalents) is added to the reaction mixture.[4][5]

-

The mixture is then heated at reflux for an additional 2 hours.[4][5]

-

Upon cooling, the precipitated product is filtered, washed with propan-2-ol and diethyl ether, and dried to yield 1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbohydrazide.

Protocol 3: General Synthesis of Hydrazone Derivatives

This protocol outlines the synthesis of antimicrobial hydrazone derivatives from the carbohydrazide intermediate.

Materials:

-

1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbohydrazide

-

Various aromatic or heterocyclic aldehydes (e.g., thiophene-2-carbaldehyde, 5-nitrothiophene-2-carbaldehyde)

-

Propan-2-ol

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

To a hot solution of the carbohydrazide (1 equivalent) in propan-2-ol, the corresponding aldehyde (1.3 equivalents) is added.[2]

-

The mixture is heated at reflux for 2 hours.

-

After cooling, the solid product is collected by filtration, washed with propan-2-ol, and dried to yield the target hydrazone derivative.[2]

Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Materials:

-

Synthesized compounds

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Incubator

Procedure:

-

Prepare serial twofold dilutions of the test compounds in CAMHB in 96-well plates.

-

Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Add the standardized bacterial suspension to each well.

-

Include positive (broth with bacteria) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

Caption: Synthetic pathway for antimicrobial agents.

Caption: Drug discovery workflow.

References

- 1. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity [mdpi.com]

- 5. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Derivatization of 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid is a synthetic molecule belonging to the class of pyroglutamic acid derivatives. This structural motif is of significant interest in medicinal chemistry due to its presence in various biologically active compounds. The carboxylic acid functional group at the 3-position of the pyrrolidinone ring serves as a versatile handle for chemical modification, allowing for the synthesis of a diverse library of derivatives, primarily esters and amides. These modifications can significantly alter the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which in turn can modulate its biological activity and pharmacokinetic profile.

Derivatives of structurally similar N-aryl-5-oxopyrrolidine-3-carboxylic acids have demonstrated a range of biological activities, including anticancer and antimicrobial properties.[1][2] The derivatization of the carboxylic acid moiety is a key strategy in the exploration of the structure-activity relationships (SAR) of this class of compounds, aiming to develop novel therapeutic agents.[1] This document provides detailed protocols for the synthesis of ester and amide derivatives of 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid, based on established methods for analogous compounds.

Materials and Methods

General Information

All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Visualization of TLC plates can be achieved under UV light (254 nm) or by staining with an appropriate reagent. Column chromatography for purification should be performed using silica gel (60-120 mesh). Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) and Mass Spectrometry (MS) should be used to confirm the structure and purity of the synthesized compounds.

Protocol 1: Esterification to Synthesize Methyl 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylate

This protocol describes the synthesis of the methyl ester derivative via acid-catalyzed esterification. The procedure is adapted from a method used for a similar substrate, 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid.[1]

Reaction Scheme:

Procedure:

-

To a solution of 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid (1.0 eq) in methanol (5 mL per mmol of carboxylic acid), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the methanol under reduced pressure.

-

Neutralize the residue with a 5% aqueous solution of sodium bicarbonate.

-

The resulting precipitate is the methyl ester product. Filter the solid, wash with water, and dry.

-

If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as methanol/water.

Quantitative Data (based on analogous 1-(2,4-difluorophenyl) derivative[1]):

| Parameter | Value |

| Reactant Ratio (Acid:Methanol) | 1 : excess |

| Catalyst | Concentrated H₂SO₄ |

| Reaction Time | 2 hours |

| Temperature | Reflux |

| Yield | ~76% |

Protocol 2: Synthesis of 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carbohydrazide

This protocol details the formation of a carbohydrazide derivative from the corresponding methyl ester. This hydrazide is a key intermediate for the synthesis of hydrazones and other heterocyclic derivatives.[1][2]

Reaction Scheme:

Procedure:

-

Dissolve Methyl 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylate (1.0 eq) in a suitable alcohol solvent, such as 2-propanol or methanol.[1][2]

-

Add hydrazine monohydrate (2.0-8.0 eq) dropwise to the solution.[1][2]

-

Heat the reaction mixture to reflux and maintain for 2-8 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture. The product will often crystallize from the solution.

-

Filter the crystalline solid, wash with the alcohol solvent used for the reaction, and dry to obtain the pure carbohydrazide.

Quantitative Data (based on analogous N-aryl derivatives[1][2]):

| Parameter | Value |

| Reactant Ratio (Ester:Hydrazine) | 1 : 2-8 |

| Solvent | 2-Propanol or Methanol |

| Reaction Time | 2-8 hours |

| Temperature | Reflux |

| Yield | ~62-88% |

Protocol 3: General Amide Coupling to Synthesize N-Substituted-1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxamides

This protocol provides a general method for the synthesis of amide derivatives using a coupling agent. Various coupling agents can be employed, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) being a common and efficient choice.